molecular formula C13H15NO2 B13935260 (3-Cyclopropylmethoxy-4-methoxyphenyl)acetonitrile CAS No. 153200-65-8

(3-Cyclopropylmethoxy-4-methoxyphenyl)acetonitrile

Cat. No.: B13935260
CAS No.: 153200-65-8
M. Wt: 217.26 g/mol
InChI Key: ODQLPZDHEUHLAY-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile is an organic compound with a complex structure that includes a cyclopropylmethoxy group and a methoxybenzeneacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-4-methoxybenzeneacetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde with cyclopropylmethyl bromide to form the intermediate 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde. This intermediate is then subjected to a cyanation reaction to introduce the nitrile group, resulting in the formation of 3-(cyclopropylmethoxy)-4-methoxybenzeneacetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of reactants to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy and cyclopropylmethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-4-methoxybenzeneacetonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

153200-65-8

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]acetonitrile

InChI

InChI=1S/C13H15NO2/c1-15-12-5-4-10(6-7-14)8-13(12)16-9-11-2-3-11/h4-5,8,11H,2-3,6,9H2,1H3

InChI Key

ODQLPZDHEUHLAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)OCC2CC2

Origin of Product

United States

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